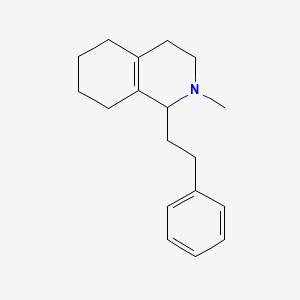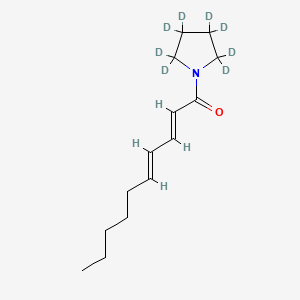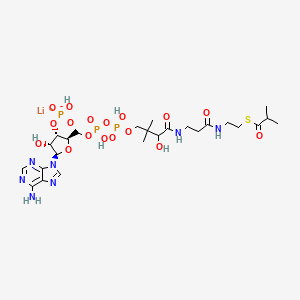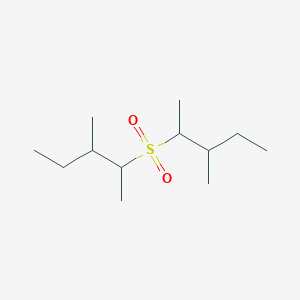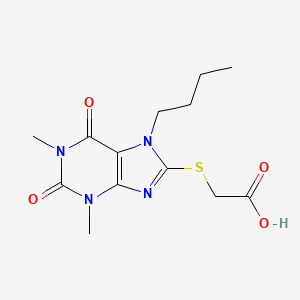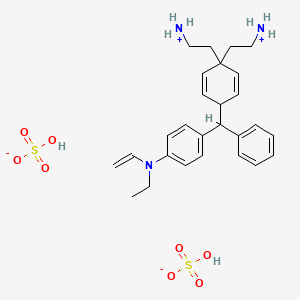
Astradiamant green GX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Basic Green 1 is synthesized through the condensation of benzaldehyde with N,N-diethylaniline in the presence of sulfuric acid or hydrochloric acid. The resulting leuco compound is then oxidized in hydrochloric acid solution using lead dioxide or manganese dioxide . Alternatively, acetic acid can be used, and the leuco base is oxidized catalytically with atmospheric oxygen in the presence of (dihydrodibenzotetraaza14-annulene)iron and chloranil .
Industrial Production Methods: In industrial settings, the production of Basic Green 1 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Basic Green 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lead dioxide or manganese dioxide in hydrochloric acid solution.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenation or nitration reactions using appropriate halogenating or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the leuco compound yields the green dye, while reduction can lead to the formation of colorless leuco compounds .
科学的研究の応用
Basic Green 1 has a wide range of scientific research applications:
Chemistry: Used as an ion association reagent for spectrophotometric analysis.
Biology: Employed in staining techniques for microscopy and as a biological stain.
Medicine: Utilized as a topical antiseptic due to its antibacterial properties against gram-positive bacteria.
Industry: Applied in the dyeing of textiles and as a colorant in various products.
作用機序
The mechanism of action of Basic Green 1 involves its interaction with cellular components. It inhibits the growth of gram-positive bacteria by interfering with their cellular processes. The dye binds to cellular structures, disrupting their function and leading to cell death .
類似化合物との比較
Basic Green 4 (Malachite Green): Similar in structure but differs in the nature of the N,N’-alkyl substituents (methyl groups for Basic Green 4 and ethyl groups for Basic Green 1).
Crystal Violet: Another triarylmethane dye with similar applications but different molecular structure.
Methyl Green: Used in similar staining applications but has a different chemical composition.
Uniqueness: Basic Green 1 is unique due to its specific molecular structure, which imparts distinct properties such as its vibrant green color and antibacterial activity. Its ability to bind to cellular structures makes it particularly useful in microbiological and medical applications .
特性
分子式 |
C27H39N3O8S2 |
|---|---|
分子量 |
597.7 g/mol |
IUPAC名 |
2-[1-(2-azaniumylethyl)-4-[[4-[ethenyl(ethyl)amino]phenyl]-phenylmethyl]cyclohexa-2,5-dien-1-yl]ethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C27H35N3.2H2O4S/c1-3-30(4-2)25-12-10-23(11-13-25)26(22-8-6-5-7-9-22)24-14-16-27(17-15-24,18-20-28)19-21-29;2*1-5(2,3)4/h3,5-17,24,26H,1,4,18-21,28-29H2,2H3;2*(H2,1,2,3,4) |
InChIキー |
UURSSPGMJADCAU-UHFFFAOYSA-N |
正規SMILES |
CCN(C=C)C1=CC=C(C=C1)C(C2C=CC(C=C2)(CC[NH3+])CC[NH3+])C3=CC=CC=C3.OS(=O)(=O)[O-].OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B13825850.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B13825854.png)

![4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid](/img/structure/B13825862.png)

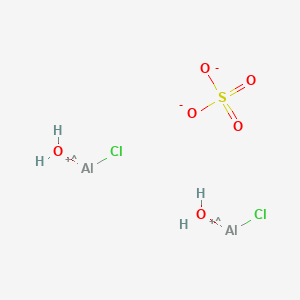

![N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13825876.png)
